molecular formula C18H22N2O B1420354 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol CAS No. 1157070-06-8

3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

Cat. No.: B1420354
CAS No.: 1157070-06-8
M. Wt: 282.4 g/mol
InChI Key: GPWFRQKIXROWKY-UHFFFAOYSA-N
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Description

3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol is a useful research compound. Its molecular formula is C18H22N2O and its molecular weight is 282.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

A structurally similar compound, a carbazole derivative, has been reported to exhibit inhibitory activity against acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

If it shares similar properties with its carbazole derivatives, it may interact with its target, possibly acetylcholinesterase, and inhibit its activity . This inhibition could result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic function.

Biochemical Pathways

If it acts as an acetylcholinesterase inhibitor like its carbazole derivatives, it would affect the cholinergic pathway . The inhibition of acetylcholinesterase would prevent the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This could enhance the transmission of nerve impulses, affecting various downstream effects related to cholinergic function.

Result of Action

If it acts as an acetylcholinesterase inhibitor, it could potentially lead to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic function . This could have various effects at the molecular and cellular levels, depending on the specific cells and tissues involved.

Biochemical Analysis

Biochemical Properties

3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The compound inhibits acetylcholinesterase activity, which can enhance cholinergic function and has potential therapeutic implications for conditions like Alzheimer’s disease

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound can lead to increased levels of acetylcholine, which in turn affects neurotransmission and neuronal communication . This can have downstream effects on gene expression and cellular metabolism, potentially altering the behavior and function of neurons and other cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine This inhibition is likely due to the compound’s structural similarity to acetylcholine, allowing it to compete for binding at the enzyme’s active site

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of acetylcholinesterase activity, with potential long-term effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse effects on liver and kidney function. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body The compound may affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is likely transported by specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can affect its efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can affect its interactions with biomolecules and its overall biological activity

Properties

IUPAC Name

3-[(9-ethylcarbazol-3-yl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-20-17-7-4-3-6-15(17)16-12-14(8-9-18(16)20)13-19-10-5-11-21/h3-4,6-9,12,19,21H,2,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWFRQKIXROWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCCO)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.